Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate
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Overview
Description
Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate: is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system, making it an interesting subject for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds, which are valuable in drug discovery and development .
Biology: In biological research, this compound is utilized to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- Tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate
Comparison: Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate is unique due to its specific spirocyclic structure with a nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate contains an oxygen atom in the ring, which can alter its reactivity and binding interactions .
Properties
IUPAC Name |
tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4,8H,5-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGIYCRKLALCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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